
Methyl 2-chloro-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-3-hydroxybutanoate is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and has a characteristic odor. This compound is commonly used in the synthesis of various organic compounds and has numerous applications in the field of biochemistry and pharmaceuticals.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Methyl 2-chloro-3-hydroxybutanoate is involved in the study of chemical synthesis and properties, including the exploration of enantiomeric compositions and their sensory evaluation in wine. For example, research on ethyl 2-hydroxy-3-methylbutanoate, a compound related in structure and reactivity, has provided insights into its sensory characteristics in wines and its potential as a marker of lactic acid bacteria esterase activity (Gammacurta et al., 2018).
Biopolymer Degradation
The compound has been researched for its role in the direct degradation of biopolymers to valuable products. For instance, direct degradation of the biopolymer poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester showcases the potential of Methyl 2-chloro-3-hydroxybutanoate in converting biopolymers to useful chemical intermediates (Seebach et al., 2003).
Tissue Engineering Applications
Methyl 2-chloro-3-hydroxybutanoate related compounds, specifically polyhydroxyalkanoates (PHAs), have been extensively studied for their applications in tissue engineering. These biodegradable and biocompatible polymers, such as poly 3-hydroxybutyrate (PHB) and its copolymers, are used to develop medical devices and tissue engineering scaffolds, highlighting the broader implications of studying Methyl 2-chloro-3-hydroxybutanoate and its derivatives (Chen & Wu, 2005).
Mécanisme D'action
Target of Action
Methyl 2-chloro-3-hydroxybutanoate is a chiral compound that serves as an intermediate in the synthesis of various pharmaceuticals . It is primarily targeted by enzymes known as reductases, which catalyze the reduction of the compound .
Mode of Action
The compound interacts with its target enzymes in a process known as biocatalysis . This process involves the reduction of the compound by the reductase enzyme, which is facilitated by a cofactor known as NADPH . The reduction process is highly enantioselective, resulting in the production of a specific enantiomer of the compound .
Biochemical Pathways
The reduction of Methyl 2-chloro-3-hydroxybutanoate by reductase enzymes is part of a larger biochemical pathway involved in the synthesis of chiral drugs . This pathway is characterized by high regio-, chemo-, and enantio-selectivity . The resulting chiral compounds are critical for the efficacy and safety of many therapeutic agents .
Result of Action
The reduction of Methyl 2-chloro-3-hydroxybutanoate results in the production of chiral compounds, which are critical intermediates in the synthesis of various pharmaceuticals . For example, the compound can be used in the synthesis of statins, a class of drugs used to lower cholesterol levels .
Action Environment
The action of Methyl 2-chloro-3-hydroxybutanoate is influenced by various environmental factors. For instance, the biocatalysis process can be conducted at atmospheric pressure and ambient temperature, avoiding the use of extreme conditions that could cause problems with racemization, isomerization, rearrangement of the compound, and epimerization . Furthermore, the process is environmentally friendly, reducing environmental pollution compared to traditional chemical synthesis .
Propriétés
IUPAC Name |
methyl 2-chloro-3-hydroxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCDXBCIJDUWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-3-hydroxybutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

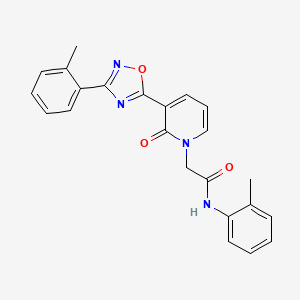
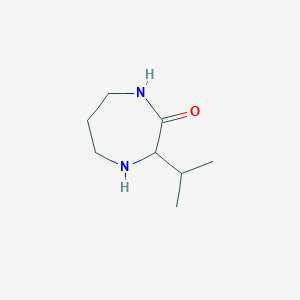
![3-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2917427.png)
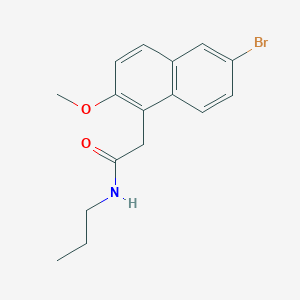
![(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2917429.png)

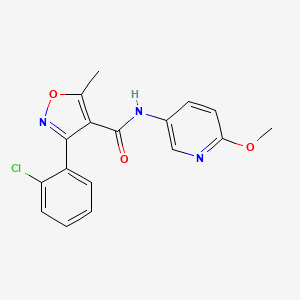
![1-(Azepan-1-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2917433.png)
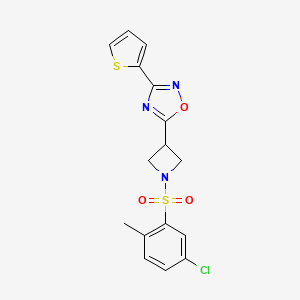

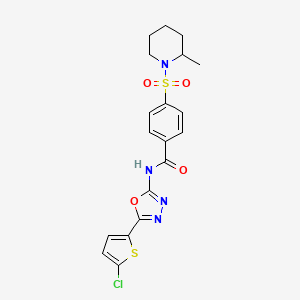

![4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2917443.png)
![N-(2-chlorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2917444.png)